potassium;2-methanidylprop-1-ene
Description
Organopotassium compounds generally exhibit higher reactivity compared to their sodium counterparts due to potassium’s lower electronegativity and larger atomic radius, which enhance ionic dissociation .
Properties
CAS No. |
64544-47-4 |
|---|---|
Molecular Formula |
C4H7K |
Molecular Weight |
94.20 g/mol |
IUPAC Name |
potassium;2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.K/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |
InChI Key |
MPUPQIDXADIHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[CH2-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Deprotonation of 2-Methylpropene
Reaction Mechanism and Reagents
The most widely documented method involves deprotonating 2-methylpropene (isobutylene) with potassium hydride ($$ \text{KH} $$) in tetrahydrofuran (THF). This reaction proceeds via a single-electron transfer mechanism, where $$ \text{KH} $$ abstracts a proton from the methyl group adjacent to the double bond, yielding the potassium enolate. The stoichiometry follows:
$$
\text{CH}2=\text{C}(\text{CH}3)2 + \text{KH} \rightarrow \text{K}^+[\text{CH}2=\text{C}(\text{CH}3)]^- + \text{H}2
$$
Reaction Conditions and Optimization
Key parameters include:
- Temperature : Reactions are initiated at $$ 0^\circ \text{C} $$ to control exothermicity, followed by gradual warming to room temperature.
- Solvent : THF is preferred for its ability to stabilize the enolate through solvation, though diethyl ether may substitute in low-yield scenarios.
- Purification : Crude products are recrystallized from methanol/THF mixtures, achieving yields of 83%.
Table 1: Synthesis Parameters for Potassium 2-Methanidylprop-1-ene
Alternative Synthesis from Nitrobutenoate Esters
Deprotonation/Protonation Sequences
A less conventional route employs methyl 3-methyl-2-nitrobut-2-enoate as a precursor. Treatment with $$ \text{KH} $$ in THF induces deprotonation at the α-position, forming a nitro enolate intermediate. Subsequent protonation exclusively at the β-position yields the target compound.
$$
\text{CH}3\text{C}(\text{NO}2)=\text{C}(\text{COOCH}3)\text{CH}3 + \text{KH} \rightarrow \text{K}^+[\text{CH}2\text{C}(\text{NO}2)=\text{C}(\text{COOCH}3)\text{CH}3]^- \rightarrow \text{K}^+[\text{CH}2=\text{C}(\text{CH}3)]^-
$$
Structural and Crystallographic Insights
X-ray diffraction studies reveal a seven-coordinate potassium ion surrounded by oxygen atoms from the enolate and solvent molecules. The coordination geometry stabilizes the enolate, preventing dimerization or decomposition.
Table 2: Crystallographic Data for Potassium 2-Methanidylprop-1-ene
| Parameter | Value | Source |
|---|---|---|
| Coordination Number | 7 | |
| K–O Bond Lengths | $$ 2.704(1) $$–$$ 2.908(1) \, \text{Å} $$ | |
| Space Group | $$ P2_1/c $$ |
Optimization Strategies for Industrial Scalability
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR spectra exhibit a singlet at $$ \delta 4.8–5.2 \, \text{ppm} $$ for the alkene protons and a multiplet at $$ \delta 1.2–1.5 \, \text{ppm} $$ for methyl groups, confirming structural integrity.
X-ray Diffraction (XRD)
Single-crystal XRD validates the enolate’s planar geometry and potassium coordination, with lattice parameters matching theoretical predictions.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-methanidylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Substitution: The potassium ion can be replaced by other cations through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other alkyl groups can be used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes or alkanes.
Scientific Research Applications
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is an organoboron compound with a molecular weight of 161 g/mol, characterized by a trifluoroborate group attached to a 2-methylprop-1-en-1-yl moiety. It is used in various applications due to its unique chemical structure. (E)-1,3-dibromo-2-methylprop-1-ene can undergo substitution, elimination, and addition reactions, leading to the formation of different substituted alkenes, 2-methylprop-1-yne (isobutyne), and 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane, respectively.
Chemical Reactions Analysis of (E)-1,3-dibromo-2-methylprop-1-ene
(E)-1,3-dibromo-2-methylprop-1-ene undergoes several types of chemical reactions:
- Substitution Reactions The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes. Common reagents and conditions include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. Major products formed include 2-methylprop-1-en-3-ol or 2-methylprop-1-en-3-amine.
- Elimination Reactions Under basic conditions, this compound can undergo dehydrohalogenation to form 2-methylprop-1-yne (isobutyne). Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are used.
- Addition Reactions The double bond in the compound can react with various electrophiles, such as hydrogen halides (HX) or halogens (X2), to form addition products. Hydrogen bromide (HBr) or bromine (Br2) in inert solvents like carbon tetrachloride (CCl4) are common reagents. Products include 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane.
Case Studies and Research Findings
Several studies have investigated the biological activity of (E)-1,3-dibromo-2-methylprop-1-ene:
- Antifungal Study A study demonstrated that this compound effectively inhibited the growth of various fungal strains, suggesting potential applications in agricultural fungicides.
- Microbial Interaction Another research highlighted its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Toxicity Assessments Evaluations conducted on different cell lines indicated that while exhibiting antimicrobial activity, the compound's cytotoxicity varied significantly across different types of cells, warranting further investigation into its safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of potassium;2-methanidylprop-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The potassium ion can also facilitate ionic interactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
This sodium-based analogue shares a similar hydrocarbon backbone but differs in functional groups and cation. Key distinctions include:
| Property | Potassium;2-methanidylprop-1-ene | Sodium 2-methylprop-2-ene-1-sulphonate |
|---|---|---|
| Cation | Potassium (K⁺) | Sodium (Na⁺) |
| Anion/Functional Group | 2-methanidylprop-1-ene | Sulphonate (-SO₃⁻) |
| Reactivity | High (organometallic base) | Moderate (ionic, water-soluble) |
| Hazard Classification | Likely corrosive/reactive | Not classified under CLP regulations |
| Applications | Synthetic chemistry (hypothetical) | General industrial uses |
Key Findings :
- Cation Effects : Potassium compounds typically exhibit greater ionic dissociation than sodium analogues, increasing reactivity in polar solvents .
- Functional Group Impact : The sulphonate group in the sodium compound enhances water solubility and reduces volatility, whereas the methanidyl group in the potassium compound likely promotes nucleophilic behavior .
- In contrast, organopotassium reagents often necessitate stringent precautions (e.g., protective gloves, respiratory filters) due to corrosivity and moisture sensitivity .
Lead-Potassium Compounds (e.g., [12030-93-2], [84109-36-4])
These materials differ fundamentally in toxicity and applications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for potassium;2-methanidylprop-1-ene, and how can purity be ensured during synthesis?
- Methodology : Utilize organometallic synthesis under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or hydrolysis. Purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., tetrahydrofuran) minimizes impurities. Characterize intermediates using H NMR and FT-IR to confirm structural integrity . For reproducibility, document reaction conditions (temperature, stoichiometry) meticulously, adhering to guidelines for experimental reporting .
Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d) under inert conditions to observe proton environments and confirm the absence of decomposition products .
- X-ray Diffraction : Single-crystal XRD resolves bond lengths and coordination geometry, critical for verifying the compound’s ionic structure .
- Elemental Analysis : Quantify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) to validate stoichiometry .
Q. How should researchers handle this compound to mitigate reactivity risks in laboratory settings?
- Methodology : Store in airtight containers under inert gas. Use gloveboxes for manipulations to prevent moisture/oxygen exposure. In case of accidental exposure, follow first-aid protocols: remove contaminated clothing, rinse affected areas with water, and seek medical evaluation .
Advanced Research Questions
Q. How can density-functional theory (DFT) models be optimized to predict the electronic properties of this compound?
- Methodology : Select hybrid functionals (e.g., B3LYP) that incorporate exact exchange to improve thermochemical accuracy for organopotassium compounds . Basis sets like 6-311+G(d,p) enhance electron correlation modeling. Validate computational results against experimental UV-Vis spectra or XPS data to refine functional choices .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodology : Conduct systematic error analysis by comparing calorimetric measurements (e.g., bomb calorimetry) with DFT-derived values. Cross-reference synthesis conditions (e.g., solvent effects, counterion interactions) that may influence stability . Publish raw datasets and computational parameters to facilitate reproducibility .
Q. How does this compound participate in polymerization reactions, and what mechanistic insights guide catalyst design?
- Methodology : Study initiation kinetics using stopped-flow spectroscopy under varying temperatures. Monitor chain propagation via C NMR to assess regioselectivity. Compare reactivity with analogous sodium or lithium compounds to elucidate cation effects on polymer microstructure .
Q. What experimental and computational approaches validate the compound’s role in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Track reaction progress via GC-MS to identify intermediates and rate-limiting steps.
- DFT Transition State Analysis : Map energy barriers for bond-forming steps (e.g., C–C coupling) to predict regiochemical outcomes .
- Isotopic Labeling : Use H or C-labeled substrates to trace mechanistic pathways .
Data Analysis and Reporting Standards
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound in publications?
- Methodology : Include raw spectra in supplementary materials with annotated peak assignments. Discuss solvent effects, temperature, and instrument calibration as potential sources of variability. Adhere to journal guidelines for data transparency and reproducibility .
Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
